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Compound of Interest

Compound Name: 1-Nitro-D-proline

Cat. No.: B13966137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-
D-proline, a derivative of the non-essential amino acid D-proline. Due to the limited availability

of direct experimental spectra for 1-Nitro-D-proline in publicly accessible databases, this

document presents a detailed analysis based on the known spectroscopic properties of the

parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This

information is crucial for the identification, characterization, and quality control of 1-Nitro-D-
proline in research and drug development settings.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 1-Nitro-D-
proline and its parent compound, D-proline. The data for 1-Nitro-D-proline is predicted based

on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Nitro-D-proline
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hα ~4.0 - 4.5 dd Jαβ ≈ 8, Jαβ' ≈ 4

Hβ ~2.0 - 2.4 m -

Hβ' ~1.8 - 2.2 m -

Hγ ~1.9 - 2.3 m -

Hδ ~3.5 - 3.9 m -

Hδ' ~3.3 - 3.7 m -

COOH >10 br s -

Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing

effect of the nitro group, which is expected to cause a downfield shift of adjacent protons,

particularly Hα and Hδ.

Table 2: Experimental ¹H NMR Spectroscopic Data for D-Proline

Proton Chemical Shift (δ, ppm) Multiplicity

Hα 4.12 t

Hβ 2.34 m

Hγ 2.00 m

Hδ 3.32 t

Source: Human Metabolome Database (HMDB). Conditions: D₂O, 600 MHz.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for 1-Nitro-D-proline
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Carbon Predicted Chemical Shift (δ, ppm)

Cα ~60 - 65

Cβ ~28 - 32

Cγ ~23 - 27

Cδ ~50 - 55

C=O ~170 - 175

Note: The N-nitro group is expected to deshield the adjacent carbons (Cα and Cδ), causing a

downfield shift compared to D-proline.

Table 4: Experimental ¹³C NMR Spectroscopic Data for D-Proline

Carbon Chemical Shift (δ, ppm)

Cα 61.7

Cβ 29.8

Cγ 24.4

Cδ 46.8

C=O 175.5

Source: Human Metabolome Database (HMDB). Conditions: H₂O, 125 MHz.[2]

Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorption Bands for 1-Nitro-D-proline
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Carboxylic Acid) 1725 - 1700 Strong

N-O (Asymmetric Stretch) 1570 - 1500 Strong

N-O (Symmetric Stretch) 1380 - 1300 Strong

C-N Stretch 1200 - 1020 Medium

Note: The presence of the nitro group will introduce strong absorption bands corresponding to

the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=O bands of the

carboxylic acid will also be prominent.

Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry Data for 1-Nitro-D-proline

Ion Predicted m/z

[M+H]⁺ 161.0508

[M-H]⁻ 159.0351

[M-NO₂]⁺ 115.0633

Note: The molecular weight of 1-Nitro-D-proline (C₅H₈N₂O₄) is 160.13 g/mol . The expected

fragmentation pattern would likely involve the loss of the nitro group (NO₂).

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1-Nitro-D-proline.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

1-Nitro-D-proline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

NMR tube (5 mm diameter)

Micropipette

Vortex mixer

Procedure:

Accurately weigh the 1-Nitro-D-proline sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

Gently vortex the mixture until the sample is completely dissolved.

Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are

transferred.

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for

optimal resolution.[5]

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual

solvent peak.[6][7]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Nitro-D-proline.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13966137?utm_src=pdf-body
https://www.benchchem.com/product/b13966137?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.rsc.org/suppdata/ra/c4/c4ra08133a/c4ra08133a1.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj04240c/c8nj04240c1.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/product/b13966137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13966137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Nitro-D-proline sample (1-2 mg)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the 1-Nitro-D-proline sample directly onto the ATR crystal.[8]

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Analyze the resulting spectrum, identifying the characteristic absorption bands for the

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Nitro-D-proline.

Materials:

1-Nitro-D-proline sample

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

Formic acid (for enhancing ionization)

Vials and micropipettes
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Procedure:

Prepare a stock solution of 1-Nitro-D-proline at a concentration of approximately 1 mg/mL in

a suitable solvent.[9]

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of LC-MS

grade solvents. A common mobile phase composition is water and acetonitrile with 0.1%

formic acid.

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Transfer the filtered solution to an appropriate autosampler vial.

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

coupled with a liquid chromatography system.

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺)

and deprotonated ([M-H]⁻) molecular ions.

Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and

elucidate the structure.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 1-Nitro-D-proline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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